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Compound of Interest

Compound Name: PF-06737007

Cat. No.: B15618037 Get Quote

This guide provides a detailed in vitro comparison of two potent Tropomyosin Receptor Kinase

(TRK) inhibitors: PF-06737007 and Larotrectinib. This document is intended for researchers,

scientists, and drug development professionals interested in the preclinical characteristics of

these compounds.

Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (comprising

TRKA, TRKB, and TRKC) that play a crucial role in neuronal development and function.

Dysregulation of TRK signaling, often due to chromosomal rearrangements leading to NTRK

gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[1][2][3]

Larotrectinib is a first-in-class, highly selective TRK inhibitor that has received FDA approval for

the treatment of patients with TRK fusion-positive cancers.[1][2][4] PF-06737007 is another

potent pan-TRK inhibitor that has been investigated for its therapeutic potential. This guide

focuses on the in vitro comparison of these two molecules, summarizing their potency, and

providing detailed experimental protocols for their evaluation.

Mechanism of Action
Both PF-06737007 and Larotrectinib are ATP-competitive inhibitors of TRK kinases.[5] By

binding to the ATP-binding pocket of the TRK kinase domain, they block the phosphorylation

and subsequent activation of the kinase. This inhibition of TRK signaling leads to the

suppression of downstream pathways, such as the MAPK, PI3K/AKT, and PLCγ pathways,
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ultimately resulting in the induction of apoptosis and inhibition of cell proliferation in tumors

driven by TRK fusions.[5][6]

Data Presentation
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in

inhibiting a specific biological or biochemical function. The following table summarizes the

reported in vitro IC50 values for PF-06737007 and Larotrectinib against the three TRK kinases.

Compound
TRKA IC50
(nM)

TRKB IC50
(nM)

TRKC IC50
(nM)

Source(s)

PF-06737007 7.7 15 3.9 [7]

Larotrectinib 5 - 11 5 - 11 5 - 11 [8]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP

concentration and substrate used. The data presented here are compiled from different

sources and may not be from direct head-to-head comparisons.

Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a general method to determine the in vitro inhibitory activity of a

compound against purified TRK kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against TRKA, TRKB, and TRKC kinases.

Materials:

Recombinant human TRKA, TRKB, and TRKC enzymes

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ATP
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A suitable substrate (e.g., a synthetic peptide or Poly(E4Y))

Test compounds (PF-06737007, Larotrectinib) dissolved in DMSO

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Microplate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

Add the diluted compounds to the wells of a microplate. Include a DMSO-only control.

Add the TRK kinase and the substrate to the wells.

Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or

near the Km value for each kinase.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60

minutes).

Stop the reaction and measure the kinase activity using a suitable detection method. For

example, with the ADP-Glo™ assay, the amount of ADP produced is quantified as a

luminescent signal.

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

Calculate the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (Cell-Based Assay)
This protocol outlines a general method to assess the anti-proliferative effect of a compound on

cancer cells harboring an NTRK gene fusion.

Objective: To determine the half-maximal inhibitory concentration (IC50) for cell growth

inhibition in a TRK-dependent cancer cell line.

Materials:
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A cancer cell line with a known NTRK gene fusion (e.g., KM12 colorectal cancer cells with

TPM3-NTRK1 fusion)

Complete cell culture medium

Test compounds (PF-06737007, Larotrectinib) dissolved in DMSO

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

96-well cell culture plates

Incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Seed the cells into 96-well plates at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of the test compounds in cell culture medium.

Treat the cells with the diluted compounds. Include a DMSO-only vehicle control.

Incubate the plates for a set period (e.g., 72 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for color or signal development.

Measure the absorbance or luminescence using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Plot the cell viability against the logarithm of the compound concentration and determine the

IC50 value using non-linear regression analysis.

Mandatory Visualization
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Caption: TRK signaling pathway and points of inhibition by PF-06737007 and Larotrectinib.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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